1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O4/c7-4(8)2-10-5(11(14)15)1-3(9-10)6(12)13/h1,4H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHNJSAMXPZRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(=O)O)CC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategy
This method involves forming the pyrazole ring with some or all of the desired functional groups already in place:
- Preparation of appropriately functionalized precursors
- Cyclization to form the pyrazole ring with the desired substitution pattern
- Further functionalization as needed to introduce remaining groups
Table 1 provides a comparison of these general synthetic approaches:
| Synthetic Approach | Key Advantages | Key Disadvantages | Suitable Starting Materials |
|---|---|---|---|
| Sequential Functionalization | Control over each step; Modular approach | Multiple steps may reduce overall yield | Pyrazole, Pyrazole carboxylic acids |
| Cyclocondensation | Fewer steps; Direct formation of substituted pyrazoles | Requires specialized precursors; May have regioselectivity issues | Functionalized hydrazines, Dicarbonyl compounds |
Specific Preparation Methods for 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid
Method via N-Alkylation of 5-Nitropyrazole-3-carboxylic acid
This approach involves the direct N-alkylation of 5-nitropyrazole-3-carboxylic acid with an appropriate difluoroethylating agent. Based on synthesis methods for similar compounds, the procedure would involve:
- Preparation or acquisition of 5-nitropyrazole-3-carboxylic acid (or its ester)
- Reaction with 1-chloro-2,2-difluoroethane or similar difluoroethylating agents in the presence of a suitable base
- If an ester was used, subsequent hydrolysis to obtain the carboxylic acid
The N-alkylation step would typically be performed in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide at elevated temperatures (70-100°C).
Method via Nitration of 1-(2,2-Difluoroethyl)-pyrazole-3-carboxylic acid
An alternative approach involves:
- Synthesis of 1-(2,2-difluoroethyl)-pyrazole-3-carboxylic acid
- Regioselective nitration at the C-5 position using mixed acids (HNO3/H2SO4) or other nitrating systems
The key challenge in this approach is achieving regioselectivity to introduce the nitro group specifically at the C-5 position. Controlling factors include temperature, acid concentration, and reaction time to minimize side products.
Synthesis of Related Compounds as Model Systems
Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Patent CN116178265A describes a synthesis that could serve as a model:
- Diazotization of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester using fluoroboric acid (50%, 1.25 mL, 10 mmol) and tert-butyl nitrite (1.35 mL, 10 mmol) at ice bath temperature
- Addition of copper(I) thiocyanate (0.61 g, 5 mmol), cesium fluoride (0.75 g, 5 mmol), and TMSCF2H (difluoromethylation reagent)
- Reaction at room temperature for at least 12 hours to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- Hydrolysis to yield the corresponding carboxylic acid
Synthesis via Cyclization Approach
Patent WO2017064550A1 outlines a cyclization-based synthesis:
- Reaction of difluoroacetyl fluoride (generated by pyrolysis of tetrafluoroethyl ether at 300°C with aluminum phosphate catalyst) with dimethylamino vinyl methyl ketone
- Concentration under reduced pressure to obtain 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione
- Reaction with methylhydrazine (40% aqueous solution) at controlled temperature (-25°C to -20°C)
- Oxidation of the resulting acetyl-substituted pyrazole to obtain the carboxylic acid
The patent notes this method has "positive effects: short reaction route, low raw material cost, safety and reliability, high reaction yield in each step, and high atom economy and product quality".
Synthesis of Nitropyrazole Carboxylic Acids
US3280141A describes the synthesis of 4-nitropyrazole carboxylic acids-(5), providing insights into nitration approaches. For example:
"10 parts of 1-(3,4-dichlorophenyl)-4-nitro-5-hydroxypyridazone-(6) is reacted... 6.5 parts of l-(3,4-dichlorophenyl)-4-nitropyrazole-5-carboxylic acid is obtained. A sample which has been recrystallized from ethyl acetate melts at 148 to 150°C (with decomposition)."
This demonstrates the feasibility of synthesizing nitropyrazole carboxylic acids, though with different substitution patterns.
Optimization Considerations for Synthesis
Several key factors require optimization when developing an efficient synthesis of 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid:
Regioselectivity Challenges
Analytical Characterization
The characterization of 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid requires a combination of spectroscopic and chromatographic techniques:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H NMR would show signals for the pyrazole C-H proton (typically δ 6.5-8.5 ppm), the difluoroethyl CH₂ group (typically δ 4.0-4.5 ppm), and the difluoromethylene proton (typically δ 5.5-6.5 ppm, with characteristic J_HF coupling)
- ¹³C NMR would exhibit signals for the pyrazole carbons, the difluoroethyl carbons (with characteristic C-F coupling), and the carboxylic acid carbon (typically δ 160-170 ppm)
- ¹⁹F NMR would show characteristic signals for the difluoromethylene group (typically δ -110 to -130 ppm)
Infrared (IR) Spectroscopy :
- Characteristic absorption bands for carboxylic acid (C=O stretch around 1700 cm⁻¹)
- Nitro group absorptions (around 1530 and 1350 cm⁻¹)
- C-F stretching absorptions (around 1000-1100 cm⁻¹)
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase HPLC using C18 column
- Typical mobile phase: acetonitrile/water mixture with buffer
- UV detection at wavelengths appropriate for pyrazole and nitro groups
Thin-Layer Chromatography (TLC) :
- Silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)
- Visualization with UV light and appropriate staining reagents
Comparative Analysis of Target Compound with Related Structures
Table 3 provides a comparison between the target compound and related structures reported in the literature:
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkoxides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Reactions
The compound features a pyrazole ring with a nitro group at the 5-position, a carboxylic acid group at the 3-position, and a 2,2-difluoroethyl group at the 1-position. These functional groups contribute to its reactivity and potential applications.
Key Reactions:
- Oxidation: The nitro group can be oxidized to form nitroso derivatives.
- Reduction: Reduction of the nitro group yields amino derivatives for further functionalization.
- Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry
- Building Block for Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
- Reagent in Organic Transformations: Utilized in various organic reactions due to its reactive functional groups.
Biology
- Enzyme Inhibition Studies: The compound is employed to investigate enzyme inhibition mechanisms, particularly those involving nitro and difluoroethyl functionalities.
- Biological Pathway Probes: It acts as a probe in studies of biological pathways related to cancer and other diseases.
Industry
- Agrochemicals Production: Used in developing new agrochemicals that enhance crop protection.
- Dyes and Specialty Chemicals: Employed in the synthesis of dyes and other specialty chemicals due to its unique properties.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid demonstrated significant activity against various cancer cell lines. The compound was tested using protocols from the National Cancer Institute (NCI), showing promising results with mean growth inhibition values indicating its potential as an anticancer agent .
Case Study 2: Enzyme Interaction
Research on enzyme inhibition revealed that the compound interacts with specific enzymes involved in metabolic pathways. This interaction is facilitated by the carboxylic acid group forming hydrogen bonds with active site residues, enhancing binding affinity .
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with active site residues, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Key Observations :
- Nitro vs. Methyl Groups : The nitro group in the target compound introduces stronger electron-withdrawing effects compared to methyl, lowering the pKa of the carboxylic acid (increased acidity) and altering reactivity in amidation or esterification reactions .
- Aromatic vs. Alkyl Substituents : The 2,4-difluorophenyl and p-tolyl groups in the analog from significantly increase molecular weight (+32%) and may improve target selectivity in drug design due to π-π stacking interactions .
Stability and Reactivity
- Nitro Group Stability : The nitro group in the target compound may confer oxidative instability compared to methyl or hydrogen substituents, as seen in analogs like 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (). This could limit its utility in high-temperature reactions or long-term storage .
- Carboxylic Acid Reactivity : The carboxylic acid group in all analogs facilitates salt formation or conjugation with amines, but steric hindrance from bulkier substituents (e.g., trifluoroethyl) may reduce reaction yields .
Biological Activity
1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid typically involves multi-step organic reactions, including the introduction of the difluoroethyl group and the nitro substitution on the pyrazole ring. The process can vary based on the desired purity and yield.
Anticancer Properties
Recent studies have shown that compounds derived from pyrazole structures exhibit significant anticancer activity. For instance, a study evaluated various pyrazole derivatives for their antiproliferative effects against different cancer cell lines. The results indicated that certain derivatives demonstrated IC50 values comparable to established anticancer drugs.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid | MCF-7 | 0.08 | Antiproliferative |
| Other Pyrazole Derivative | HeLa | 16 | Cytotoxicity |
The compound's structure suggests that it may inhibit tumor growth through mechanisms similar to those of other known pyrazole derivatives, such as EGFR inhibition and COX-2 selectivity .
The mechanism by which 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid exerts its biological effects is likely related to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Pyrazole derivatives have been shown to interact with various targets, including:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of this receptor is linked to reduced cancer cell proliferation.
- COX-2 (Cyclooxygenase-2) : Selective inhibition can lead to anti-inflammatory effects, which may also contribute to anticancer activity .
Antimicrobial Activity
In addition to anticancer properties, some studies have reported antimicrobial activities associated with pyrazole derivatives. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways.
Case Studies
A notable case study involved the evaluation of a library of pyrazole derivatives where 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid was tested for its cytotoxic effects against various cancer cell lines. The compound exhibited significant growth inhibition in MCF-7 cells with an IC50 value of 0.08 µM, indicating strong antiproliferative activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nitration of pyrazole precursors followed by functionalization of the difluoroethyl group. For example, nitration of pyrazole derivatives in fuming HNO₃/H₂SO₄ at 0–5°C (70–80% yield) is a critical step, as seen in analogous protocols . Coupling reactions with difluoroethylating agents (e.g., 2,2-difluoroethyl triflate) under anhydrous DMF/K₂CO₃ conditions at 60°C are common for introducing the difluoroethyl moiety. Yield optimization requires strict control of stoichiometry and temperature to minimize side reactions like hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitration at C5, difluoroethyl at N1) and fluorinated groups (¹⁹F NMR for -CF₂- signals). IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 262.04 for C₇H₆F₂N₃O₄).
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/0.1% TFA mobile phase to assess purity (>95%) .
Q. How can researchers screen the biological activity of this compound in early-stage studies?
- Methodological Answer : In vitro assays targeting microbial or enzymatic activity are standard. For example:
- Antibacterial Screening : Broth microdilution (MIC assays) against S. aureus and E. coli (CLSI guidelines), with comparisons to structurally similar compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (known for broad-spectrum activity) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations. Structural analogs with nitro groups often show enhanced binding to heme-containing enzymes .
Advanced Research Questions
Q. What strategies can address low yields in the final coupling step during synthesis?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., esterification of the carboxylic acid group). Solutions include:
- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters during coupling, followed by TFA-mediated deprotection .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos catalysts for Buchwald-Hartwig amination if nitrogen-based coupling is required .
- Solvent Optimization : Replace DMF with DMAc to reduce hydrolysis, as demonstrated in analogous pyrazole syntheses (yield improvement from 45% to 68%) .
Q. How should conflicting reports about this compound’s antifungal activity be resolved?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or structural impurities. Researchers should:
- Standardize Assays : Use CLSI M38 guidelines for fungal strains (e.g., C. albicans), ensuring consistent inoculum size and incubation time.
- SAR Studies : Compare activity with derivatives (e.g., 2-methoxyphenyl analogs from ) to identify critical substituents.
- Metabolite Profiling : LC-MS/MS to rule out degradation products interfering with activity measurements .
Q. What are the stability challenges for this compound under long-term storage, and how can they be mitigated?
- Methodological Answer : The nitro and carboxylic acid groups make the compound prone to hydrolysis and photodegradation. Stability protocols include:
- Storage Conditions : Anhydrous, dark environments at -20°C (sealed with argon). Lyophilization in PBS (pH 7.4) increases shelf life to >12 months .
- Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Add antioxidants (e.g., BHT) if decomposition exceeds 5% .
Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:
- Nitro Group : High electron-withdrawing nature reduces electron density at C3, favoring electrophilic substitution.
- Fluorine Effects : The -CF₂- group’s electronegativity stabilizes transition states in SN2 reactions (ΔG‡ reduced by ~8 kcal/mol vs. non-fluorinated analogs) .
- Docking Studies : AutoDock Vina predicts binding affinities to targets like FabH (enoyl-ACP reductase), guiding synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
